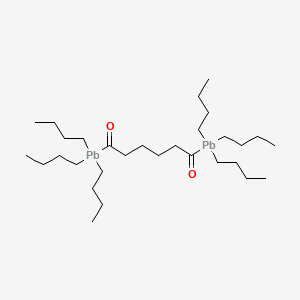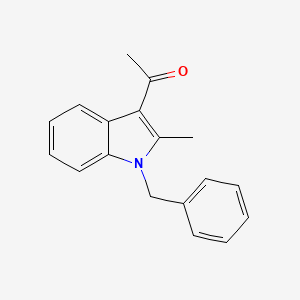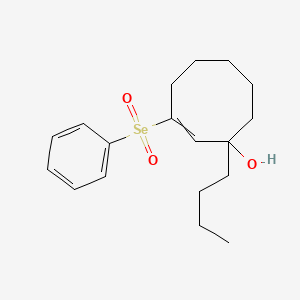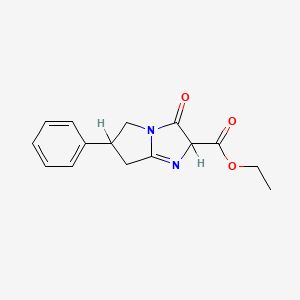
Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate typically involves multiple steps. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole compound, which can then be further processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
科学的研究の応用
Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Ethyl 2,5,6,7-tetrahydro-3-oxo-6-phenyl-3H-pyrrolo(1,2-a)imidazole-2-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar ring structure and exhibit various biological activities.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds also have a fused ring system and are known for their antibacterial properties.
特性
CAS番号 |
76696-82-7 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 3-oxo-6-phenyl-2,5,6,7-tetrahydropyrrolo[1,2-a]imidazole-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-15(19)13-14(18)17-9-11(8-12(17)16-13)10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3 |
InChIキー |
VPLWKSMESAPKHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(=O)N2CC(CC2=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
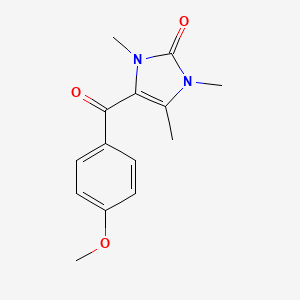
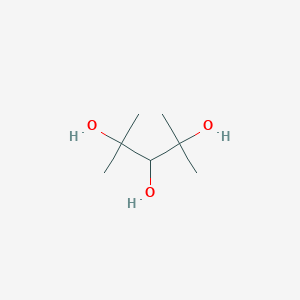
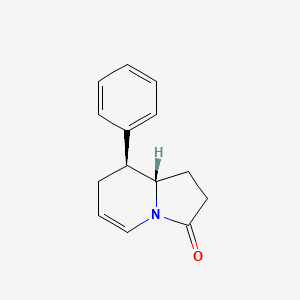
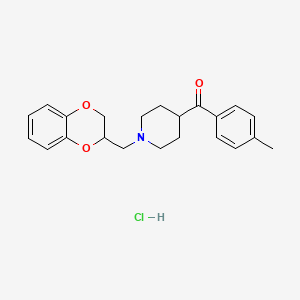
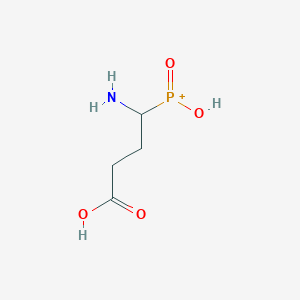
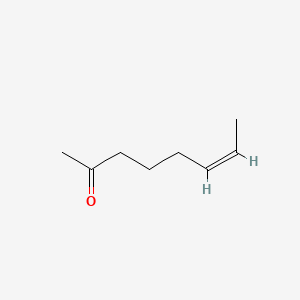
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

